Acetylalanine 4-nitroanilide Acetylalanine 4-nitroanilide
Brand Name: Vulcanchem
CAS No.: 35978-75-7
VCID: VC21541755
InChI: InChI=1S/C11H13N3O4/c1-7(12-8(2)15)11(16)13-9-3-5-10(6-4-9)14(17)18/h3-7H,1-2H3,(H,12,15)(H,13,16)/t7-/m0/s1
SMILES: CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Molecular Formula: C11H13N3O4
Molecular Weight: 251.24 g/mol

Acetylalanine 4-nitroanilide

CAS No.: 35978-75-7

Cat. No.: VC21541755

Molecular Formula: C11H13N3O4

Molecular Weight: 251.24 g/mol

* For research use only. Not for human or veterinary use.

Acetylalanine 4-nitroanilide - 35978-75-7

CAS No. 35978-75-7
Molecular Formula C11H13N3O4
Molecular Weight 251.24 g/mol
IUPAC Name (2S)-2-acetamido-N-(4-nitrophenyl)propanamide
Standard InChI InChI=1S/C11H13N3O4/c1-7(12-8(2)15)11(16)13-9-3-5-10(6-4-9)14(17)18/h3-7H,1-2H3,(H,12,15)(H,13,16)/t7-/m0/s1
Standard InChI Key ABYZSYDGJGVCHS-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
SMILES CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Canonical SMILES CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C

Chemical Properties and Structure

Basic Identification and Nomenclature

Acetylalanine 4-nitroanilide, also known as Acetyl-L-alanine 4-nitroanilide or N-Acetyl-L-alanine 4-nitroanilide, is a synthetic compound with significant importance in biochemical research . The compound is also referred to as (S)-2-Acetamido-N-(4-nitrophenyl)propanamide and Ac-Ala-pNA in scientific literature . Its systematic IUPAC name is (2S)-2-acetamido-N-(4-nitrophenyl)propanamide, reflecting its stereochemical configuration and functional groups . This nomenclature diversity highlights the compound's widespread use across various scientific disciplines and applications.

The compound is characterized by its molecular formula C11H13N3O4 and has a molecular weight of 251.24 g/mol . It bears the CAS registry number 35978-75-7, which serves as its unique identifier in chemical databases and literature . These identifiers are essential for researchers to accurately reference and source the compound for their experimental work and ensure consistency across different research methodologies.

Physical and Structural Characteristics

Acetylalanine 4-nitroanilide appears as a powder with a melting point of approximately 205°C . The compound's structure consists of an N-acetylated L-alanine residue linked to a p-nitroaniline group through an amide bond . This structural arrangement is critical for its function as an enzyme substrate, particularly for proteases that recognize and cleave specific peptide sequences.

From a structural perspective, the compound contains three oxygen atoms and three nitrogen atoms strategically positioned to interact with enzyme active sites . The presence of the nitro group at the para position of the aniline moiety is particularly important, as it contributes to the chromogenic properties of the compound when cleaved enzymatically . This feature allows for spectrophotometric monitoring of enzymatic reactions, which is a fundamental aspect of its utility in biochemical assays.

The stereochemistry of acetylalanine 4-nitroanilide is also significant, as it contains one defined atom stereocenter at the alpha carbon of the alanine residue, which exists in the S-configuration (L-form) . This stereochemical specificity is crucial for recognition by stereoselective enzymes and contributes to its biological activity profile.

Chemical Properties and Stability

The presence of the acetyl group at the N-terminus of the alanine residue plays a critical role in the compound's stability and biological activity . Research has shown that derivatives without this acetyl group demonstrate significantly reduced activity in enzymatic assays, indicating its importance for substrate recognition and enzymatic processing . This structural feature distinguishes acetylalanine 4-nitroanilide from related compounds and contributes to its specific interactions with target enzymes.

Table 1.1: Physical and Chemical Properties of Acetylalanine 4-Nitroanilide

PropertyValueReference
Molecular FormulaC11H13N3O4
Molecular Weight251.24 g/mol
CAS Number35978-75-7
Melting Point205°C
AppearancePowder
Storage Temperature+2 to +8°C
Transport TemperatureAmbient
Water Hazard Class (WGK)1
XLogP3-AA0.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Topological Polar Surface Area104 Ų

Applications and Biological Significance

Role in Biochemical Assays

Acetylalanine 4-nitroanilide serves as a crucial substrate in enzyme assays, particularly for the measurement of protease activity . Its design makes it especially suitable for studying acylpeptide hydrolase (ACPH), a member of the prolyl oligopeptidase family of serine peptidases . When enzymatically cleaved, the compound releases p-nitroaniline, which can be detected spectrophotometrically at wavelengths typically around 400-405 nm, allowing for precise quantification of enzyme activity .

The compound's utility in biochemical assays is exemplified in a study where PAM212 cell lysate was assessed for ACPH activity using acetylalanine 4-nitroanilide as a substrate . The researchers monitored the liberation of p-nitroaniline at 405 nm, enabling them to measure enzyme kinetics and evaluate the effects of various inhibitors on ACPH activity . This methodology demonstrates the compound's effectiveness as a tool for investigating enzymatic mechanisms and regulatory processes.

The specificity of acetylalanine 4-nitroanilide for certain enzymes makes it valuable for discriminating between different proteolytic activities within complex biological samples . For instance, it has been used to identify and characterize a specific enzyme from human erythrocytes that liberates N-acetylalanine from N-acetylalanine peptides with high specificity . In this study, the enzyme demonstrated a pH optimum around 8.3 with acetylalanine 4-nitroanilide as the substrate, and a Km value of 0.616 mmol/l was determined . These parameters provide valuable information about the enzyme-substrate interaction and affinity.

Applications in Drug Development

In pharmaceutical research, acetylalanine 4-nitroanilide has become an important tool for developing new drugs, particularly those targeting specific enzyme pathways . Its well-defined structure and interaction with enzymes make it useful for designing enzyme inhibitors and studying structure-activity relationships, which are fundamental aspects of drug discovery programs.

The compound's role in drug development extends to the screening of potential therapeutic agents that modulate protease activity . By using acetylalanine 4-nitroanilide in high-throughput screening assays, researchers can rapidly identify compounds that affect enzyme function, potentially leading to the discovery of novel drug candidates. This application underscores the compound's significance in the pharmaceutical industry's efforts to develop targeted therapies for various diseases.

Furthermore, understanding the kinetics of enzymatic reactions using acetylalanine 4-nitroanilide can inform the design of more effective therapeutic strategies. For example, knowledge of how specific proteases interact with this substrate can guide the development of drugs that modulate these enzymes, potentially addressing pathological conditions linked to dysregulated proteolytic activity.

Utility in Analytical Chemistry

In analytical chemistry, acetylalanine 4-nitroanilide is employed in various techniques such as chromatography and spectrophotometry for the analysis of amino acids and peptides . Its distinct spectral properties, particularly after enzymatic cleavage, make it valuable for developing sensitive analytical methods.

The compound's applications in analytical chemistry extend to the characterization of enzyme activities in complex biological samples, such as cell lysates, tissue extracts, and biological fluids . This capability is particularly important in research settings where understanding the enzymatic profile of a sample can provide insights into normal physiological processes or pathological conditions.

Moreover, acetylalanine 4-nitroanilide can be used as a reference compound in the development and validation of analytical methods for studying proteolytic enzymes . Its well-characterized behavior in enzymatic assays makes it a reliable standard for comparing the activities of different enzymes or evaluating the effects of various experimental conditions on enzymatic reactions.

Research on Protein Interactions

Acetylalanine 4-nitroanilide aids in studying protein-ligand interactions, contributing to our understanding of biological processes and the design of targeted therapies . The compound's ability to interact specifically with certain enzymes makes it a valuable probe for investigating the structural and functional aspects of protein-ligand binding.

Research utilizing this compound has provided insights into the substrate specificity of various proteases and the factors that influence enzyme-substrate interactions . For example, studies have shown that modifications to the N-terminus of similar compounds can significantly affect their recognition by enzymes, highlighting the importance of specific structural features in protein-substrate interactions .

Furthermore, acetylalanine 4-nitroanilide has been used to study the effects of inhibitors on enzyme activity, providing information about the mechanisms of enzyme regulation and potential approaches for therapeutic intervention . These studies contribute to our fundamental understanding of biochemical processes and can inform strategies for manipulating these processes in therapeutic contexts.

Mechanistic Insights and Enzymatic Interactions

Enzymatic Hydrolysis Mechanisms

The enzymatic hydrolysis of acetylalanine 4-nitroanilide typically follows a specific mechanism that is characteristic of protease-catalyzed reactions . When the compound interacts with a protease such as acylpeptide hydrolase (ACPH), the enzyme catalyzes the cleavage of the amide bond between the alanine residue and the p-nitroaniline group . This cleavage results in the release of p-nitroaniline, which can be monitored spectrophotometrically due to its distinctive absorption properties.

Wavelength (nm)Molar Extinction Coefficient (M-1cm-1)Reference
38013,500
40012,300
4059,500
4108,800

Research Findings and Experimental Applications

Studies of Enzyme Mechanisms Using Acetylalanine 4-Nitroanilide

Numerous research studies have utilized acetylalanine 4-nitroanilide to investigate enzyme mechanisms, particularly those of proteases and peptidases . These studies have provided valuable insights into the structure-function relationships of these enzymes and the factors that influence their catalytic activities.

One significant example is the research on acylpeptide hydrolase (ACPH), where acetylalanine 4-nitroanilide was used as a substrate to study the enzyme's activity and regulation . In these studies, researchers monitored the liberation of p-nitroaniline at 405 nm to measure ACPH activity under various conditions, including the presence of inhibitors and competing substrates . The results demonstrated that ACPH activity could be inhibited by specific chemical reagents, indicating the importance of certain amino acid residues for enzyme function.

Studies have also investigated the influence of structural modifications on substrate recognition by proteolytic enzymes . For instance, research on peptide derivatives of 5-aminolevulinic acid (ALA) showed that the presence of an N-acetyl group was crucial for effective processing by ACPH, as derivatives without this group or with alternative N-terminal modifications exhibited significantly reduced activity . These findings highlight the specificity of enzyme-substrate interactions and the importance of specific structural features for substrate recognition.

Applications in Measurement of Protease Activity

Acetylalanine 4-nitroanilide has been extensively used for the measurement of protease activity in various biological samples, including cell lysates, tissue extracts, and physiological fluids . Its specific design makes it particularly suitable for studying certain proteases, allowing researchers to distinguish between different proteolytic activities in complex samples.

In one notable application, acetylalanine 4-nitroanilide was used to identify and characterize a specific N-acetylalanine aminopeptidase from human erythrocytes . The researchers purified the enzyme and used the compound as a substrate to determine its kinetic parameters, pH optimum, and response to various inhibitors . This study provided valuable information about a previously uncharacterized enzyme and contributed to our understanding of proteolytic processes in erythrocytes.

Another significant application involved the use of acetylalanine 4-nitroanilide to study ACPH activity in PAM212 murine keratinocytes . In this research, the compound was used to assess the role of ACPH in the hydrolytic cleavage of 5-aminolevulinic acid (ALA) from peptide derivatives, a process relevant to the generation of the photosensitizer protoporphyrin IX for photodynamic therapy . The findings from this study contributed to the development of improved strategies for enhancing the efficacy of photodynamic treatment in cancer therapy.

Comparative Studies with Related Compounds

Research has also involved comparative studies of acetylalanine 4-nitroanilide with related compounds, providing insights into structure-activity relationships and the specificity of enzyme-substrate interactions . These comparative analyses help researchers understand how subtle structural differences can influence substrate recognition and processing by target enzymes.

For instance, studies have compared acetylalanine 4-nitroanilide with related substrates like L-alanine 4-nitroanilide and various acetylated peptide derivatives . These comparisons have revealed important information about the structural requirements for substrate recognition by specific enzymes, including the significance of the N-acetyl group and the identity of the amino acid residue.

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Difference from Acetylalanine 4-NitroanilideReference
Acetylalanine 4-nitroanilideC11H13N3O4251.2435978-75-7(Reference compound)
L-Alanine 4-nitroanilideC9H11N3O3·HCl245.6631796-55-1Lacks N-acetyl group, includes HCl salt
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide---Extended peptide chain with succinyl group
N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilideC27H38N6O9590.670967-90-7Extended peptide with methoxysuccinyl group

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